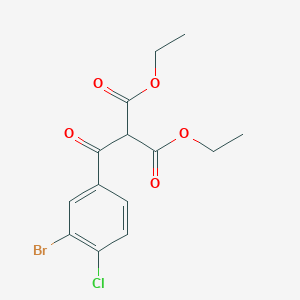

1,3-Diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate

CAS No.:

Cat. No.: VC15883928

Molecular Formula: C14H14BrClO5

Molecular Weight: 377.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14BrClO5 |

|---|---|

| Molecular Weight | 377.61 g/mol |

| IUPAC Name | diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate |

| Standard InChI | InChI=1S/C14H14BrClO5/c1-3-20-13(18)11(14(19)21-4-2)12(17)8-5-6-10(16)9(15)7-8/h5-7,11H,3-4H2,1-2H3 |

| Standard InChI Key | MLSLMTZLAZTCNK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(C(=O)C1=CC(=C(C=C1)Cl)Br)C(=O)OCC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central propanedioate backbone esterified at the 1- and 3-positions with ethyl groups. At the 2-position, a 3-bromo-4-chlorobenzoyl group introduces steric and electronic complexity. The bromine and chlorine substituents on the aromatic ring enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions.

Physicochemical Properties

Key properties include:

-

Molecular formula:

-

Molecular weight: 377.6 g/mol

-

Purity: Typically ≥95% in commercial samples

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ester and halogen functionalities .

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate involves multi-step protocols to ensure regioselective halogenation and esterification:

-

Benzoyl Chloride Formation: 3-Bromo-4-chlorobenzoic acid is treated with thionyl chloride to generate the corresponding acid chloride .

-

Malonate Esterification: Diethyl malonate reacts with the acid chloride in the presence of a base (e.g., triethylamine) to form the benzoylated product .

-

Purification: Column chromatography or recrystallization isolates the target compound.

This route achieves yields of 70–85%, with impurities primarily arising from incomplete esterification or halogen displacement .

Patent-Protected Innovations

Recent patents disclose optimized methods to bypass hazardous intermediates. For example, WO 2017/087323 describes a halogenation-free approach using 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate) reacted with methylhydrazine. This method eliminates oxidative steps, reducing side reactions and improving safety profiles .

Key advantages:

Applications in Medicinal Chemistry and Industry

Pharmaceutical Intermediate

The compound’s role in synthesizing triazine derivatives is well-documented. Triazines exhibit antimicrobial and anticancer activities, with 1,3-diethyl 2-(3-bromo-4-chlorobenzoyl)propanedioate serving as a key intermediate in their production .

Material Science Applications

In polymer chemistry, the benzoyl moiety enhances thermal stability. Copolymers incorporating this compound show glass transition temperatures () exceeding 150°C, making them suitable for high-performance coatings .

Comparative Analysis of Structurally Analogous Compounds

The following table highlights structurally related malonate esters and their distinct properties:

Challenges and Future Directions

Synthetic Bottlenecks

Current limitations include the high cost of halogenated precursors and the need for inert reaction conditions to prevent dehalogenation . Future work may explore catalytic halogen recycling or photochemical activation to mitigate these issues.

Biological Activity Exploration

Preliminary studies suggest interactions with cyclooxygenase enzymes, hinting at anti-inflammatory potential. Systematic SAR studies are warranted to optimize bioavailability and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume